N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound is a substituted thiophene derivative with a complex structure featuring:
- N2-(2-Methoxyphenyl): A methoxy-substituted aromatic ring attached to the thiophene’s nitrogen at position 2. The methoxy group enhances lipophilicity and may influence binding interactions in biological systems.
- 5-(4-Methylbenzoyl): A para-methyl-substituted benzoyl group at position 5, contributing to steric bulk and electronic effects.
- 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a para-methylphenyl substituent at position 3, which can improve metabolic stability and solubility.
Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous thiophene derivatives .
Properties
IUPAC Name |
[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-8-12-18(13-9-16)23(29)24-22(27)25(34(30,31)19-14-10-17(2)11-15-19)26(33-24)28-20-6-4-5-7-21(20)32-3/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUMHAYMFARMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a thiophene core substituted with various functional groups that contribute to its biological properties. The presence of methoxy and sulfonyl groups is significant for its interaction with biological targets.
Research indicates that thiophene derivatives often exhibit their biological activity through several mechanisms:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, thiophene derivatives have demonstrated IC50 values indicating effective inhibition of these enzymes, leading to reduced inflammation .
- Gene Expression Modulation : The compound may also influence gene expression related to inflammatory cytokines. Studies have shown that certain thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of thiophene derivatives:
| Activity Type | Compound Reference | IC50 Value | Mechanism of Action |
|---|---|---|---|
| COX Inhibition | 5e | 29.2 µM | Inhibits cyclooxygenase activity |
| LOX Inhibition | 6b | 6.0 µM | Inhibits lipoxygenase activity |
| Anti-proliferative | 6d | 93 nM | Targets cyclin-dependent kinase 2 (CDK2) |
| Cytokine Regulation | 7d | - | Downregulates TNF-α and IL-8 expression |
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of a thiophene derivative in a murine model of acute lung injury. The compound significantly reduced inflammation markers and improved lung function compared to control groups .
- Cancer Cell Proliferation : Another research focused on the anti-cancer properties of thiophene derivatives, revealing that they exhibit potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds bind effectively to targets such as DNA gyrase, suggesting potential antibacterial properties alongside their anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Comparisons
Bioactivity :
- The target compound lacks explicit bioactivity data, but analogues like [4a,b] () demonstrate potent cytotoxicity (IC50: 0.5 µM in HepG2 cells). The presence of a sulfonyl group in the target compound may enhance stability compared to chloroacetamido derivatives .
- Triazole-thiones [7–9] () show antifungal activity, suggesting that replacing the thiophene core with a triazole could shift biological targets .
Synthetic Complexity :
- The target compound’s synthesis likely requires regioselective substitutions, similar to the multi-step routes for triazole-thiones and thiophene carboxamides . Challenges include avoiding N-alkylation side reactions, as observed in during S-alkylation of triazoles .
Methoxy and methyl groups may reduce metabolic clearance relative to halogenated analogues (e.g., 4-chlorophenyl in ) .
Spectroscopic Confirmation :
- IR and NMR data for similar compounds (e.g., νC=S at 1247–1255 cm⁻¹ in triazole-thiones , νNH at 3150–3319 cm⁻¹ in hydrazinecarbothioamides ) provide benchmarks for verifying the target compound’s structure.
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
